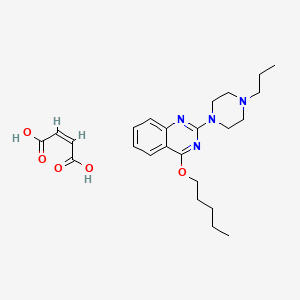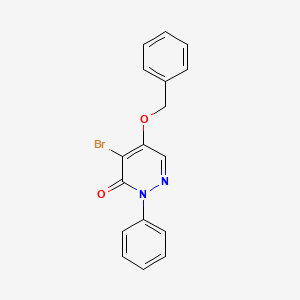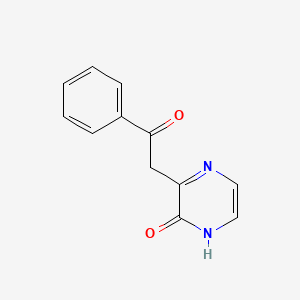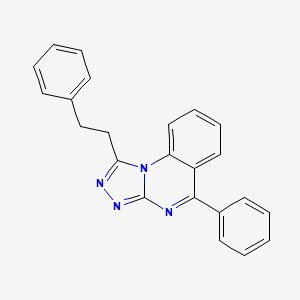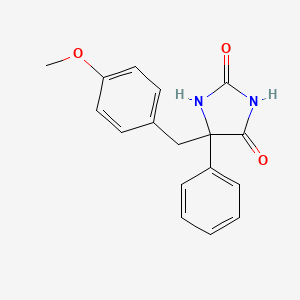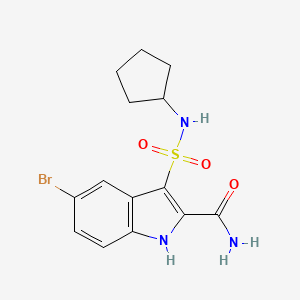
2-Butoxy-4-methyl-3-methylideneoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-4-methyl-3-methylenetetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylene group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-methyl-3-methylenetetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylenetetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of 2-butoxy-4-methyl-3-methylenetetrahydrofuran may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-4-methyl-3-methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydrofuran derivatives.
Substitution: Various ethers or alcohols.
Scientific Research Applications
2-butoxy-4-methyl-3-methylenetetrahydrofuran has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butoxy-4-methyl-3-methylenetetrahydrofuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-methyltetrahydrofuran: A similar compound with a methyl group attached to the tetrahydrofuran ring.
2-butoxyethanol: An ether with a butoxy group attached to an ethylene glycol backbone.
Uniqueness
2-butoxy-4-methyl-3-methylenetetrahydrofuran is unique due to its combination of functional groups, which provide it with distinct reactivity and properties
Properties
CAS No. |
93423-62-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-butoxy-4-methyl-3-methylideneoxolane |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-11-10-9(3)8(2)7-12-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SVJFSTVJBQSCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(=C)C(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)
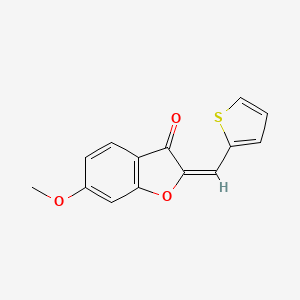
![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
